2-(4-(Ethylsulfonyl)phenyl)-1-(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
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Description
2-(4-(Ethylsulfonyl)phenyl)-1-(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H25N3O3S2 and its molecular weight is 443.58. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(Ethylsulfonyl)phenyl)-1-(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(Ethylsulfonyl)phenyl)-1-(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(4-(Ethylsulfonyl)phenyl)-1-(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone' involves the reaction of 4-(4-methylbenzo[d]thiazol-2-yl)piperazine with 2-bromo-4-(ethylsulfonyl)acetophenone followed by reduction of the resulting intermediate.
Starting Materials
4-(4-methylbenzo[d]thiazol-2-yl)piperazine, 2-bromo-4-(ethylsulfonyl)acetophenone, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Ethanol, Wate
Reaction
Step 1: Dissolve 4-(4-methylbenzo[d]thiazol-2-yl)piperazine in ethanol and add 2-bromo-4-(ethylsulfonyl)acetophenone. Heat the mixture at reflux for 24 hours., Step 2: Cool the reaction mixture and filter the solid product. Wash the solid with ethanol and dry under vacuum to obtain the intermediate product., Step 3: Dissolve the intermediate product in ethanol and add a solution of sodium borohydride in water. Stir the mixture at room temperature for 2 hours., Step 4: Add hydrochloric acid to the reaction mixture to adjust the pH to acidic. Extract the product with ethyl acetate and wash the organic layer with water., Step 5: Combine the organic layers and evaporate the solvent under reduced pressure. Recrystallize the product from ethanol to obtain the final compound.
properties
IUPAC Name |
2-(4-ethylsulfonylphenyl)-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-3-30(27,28)18-9-7-17(8-10-18)15-20(26)24-11-13-25(14-12-24)22-23-21-16(2)5-4-6-19(21)29-22/h4-10H,3,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSORCEONVDDKFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Ethylsulfonyl)phenyl)-1-(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone |
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